2-[3-(2-Ethoxyphenoxy)propylamino]ethanol;oxalic acid
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Overview
Description
2-[3-(2-Ethoxyphenoxy)propylamino]ethanol;oxalic acid is a chemical compound that combines an amine and an alcohol functional group with an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Ethoxyphenoxy)propylamino]ethanol typically involves the reaction of 2-ethoxyphenol with 3-chloropropylamine to form 2-[3-(2-ethoxyphenoxy)propyl]amine. This intermediate is then reacted with ethylene oxide to yield 2-[3-(2-ethoxyphenoxy)propylamino]ethanol. The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may be optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alcohol group in 2-[3-(2-Ethoxyphenoxy)propylamino]ethanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-[3-(2-Ethoxyphenoxy)propylamino]ethanol;oxalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2-Ethoxyphenoxy)propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Ethoxyphenoxy)propylamino]ethanol
- 2-[3-(3-Ethoxyphenoxy)propylamino]ethanol
- 2-[3-(2-tert-Butylphenoxy)propylamino]ethanol
Uniqueness
2-[3-(2-Ethoxyphenoxy)propylamino]ethanol is unique due to its specific ethoxyphenoxy and propylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[3-(2-ethoxyphenoxy)propylamino]ethanol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.C2H2O4/c1-2-16-12-6-3-4-7-13(12)17-11-5-8-14-9-10-15;3-1(4)2(5)6/h3-4,6-7,14-15H,2,5,8-11H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWYVBJSHBLYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCNCCO.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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